N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide
Description
N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound featuring a unique combination of pyrrolidine, pyrazole, and thiazole rings
Properties
IUPAC Name |
N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-10-22-25(20(15)23-19(26)9-17-13-27-14-21-17)18-7-8-24(12-18)11-16-5-3-2-4-6-16/h2-6,10,13-14,18H,7-9,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQROPWBPGKVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCN(C2)CC3=CC=CC=C3)NC(=O)CC4=CSC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Pyrazole Formation: The next step involves the formation of the pyrazole ring, which can be synthesized via the condensation of hydrazines with 1,3-diketones under reflux conditions.
Thiazole Ring Synthesis: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reactions: Finally, the different ring systems are coupled together using amide bond formation techniques, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazole or thiazole rings, potentially leading to the formation of dihydropyrazole or dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrazole or dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Pharmacological Research: It may serve as a tool compound in pharmacological assays to study receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide is likely to involve interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl]-2-(1,3-thiazol-4-yl)acetamide shares structural similarities with other heterocyclic compounds such as:
- N-(1-benzylpyrrolidin-3-yl)-2-(1,3-thiazol-4-yl)acetamide
- N-(2-(1-benzylpyrrolidin-3-yl)-4-methylpyrazol-3-yl)acetamide
- 2-(1,3-thiazol-4-yl)-N-(1-benzylpyrrolidin-3-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of three distinct heterocyclic rings, which may confer unique biological properties and potential therapeutic benefits not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
